molecular formula C8H9NO2 B066362 1-(4-Methoxypyridin-3-YL)ethanone CAS No. 191725-82-3

1-(4-Methoxypyridin-3-YL)ethanone

Cat. No.: B066362
CAS No.: 191725-82-3
M. Wt: 151.16 g/mol
InChI Key: NTAMQFNLCLRRDR-UHFFFAOYSA-N
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Description

1-(4-Methoxypyridin-3-YL)ethanone is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom The compound features a methoxy group (-OCH3) attached to the fourth position of the pyridine ring and an ethanone group (-COCH3) at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxypyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxypyridin-3-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(4-Methoxypyridin-3-YL)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyridin-3-YL)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and ethanone groups play crucial roles in binding to molecular targets, influencing the compound’s overall effect. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

  • 1-(5-Methoxypyridin-3-YL)ethanone
  • 1-(2-Methoxy-5-methylpyridin-3-YL)ethanone
  • 1-(2-Chloro-5-methylpyridin-3-YL)ethanone

Comparison: 1-(4-Methoxypyridin-3-YL)ethanone is unique due to the specific positioning of the methoxy and ethanone groups on the pyridine ring. This positioning influences its reactivity and binding properties, making it distinct from other similar compounds. For instance, the presence of a methoxy group at the fourth position may enhance its ability to participate in specific chemical reactions compared to its analogs with different substituent positions.

Properties

IUPAC Name

1-(4-methoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)7-5-9-4-3-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAMQFNLCLRRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-acetyl-4-chloropyridine (0.75 g, 4.8 mmol) in sodium methoxide solution (0.5M in methanol, 10.6 ml, 5.3 mmol) was heated at reflux for 1 hour. After cooling water (10 ml) was added and the solvents evaporated. The residue was partitioned between dichloromethane (4×50 ml) and water (50 ml), the combined organic phases dried (MgSO4) and evaporated to afford the title compound (0.58 g, 80%) as a yellow solid. 1H NMR (360 MHz, CDCl3) δ 2.62 (3H, s), 3.98 (3H, s), 6.90 (1H, d, J=5.8 Hz), 8.57 (1H, d, J=5.7 Hz), 8.81 (1H, s).
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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